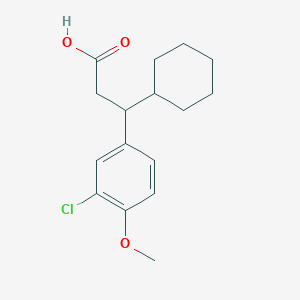
3-(3-Chloro-4-methoxyphenyl)-3-cyclohexylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chloro-4-methoxyphenyl)-3-cyclohexylpropanoic acid, also known as CMPCHP, is a cyclic carboxylic acid that has a variety of uses in scientific research. It is a relatively new compound, and has been studied for its potential applications in organic synthesis, drug synthesis, and biochemistry.
Aplicaciones Científicas De Investigación
Phenolic Acids: Biological and Pharmacological Effects
Phenolic acids like Chlorogenic Acid (CGA) exhibit a range of biological and pharmacological activities. CGA, found in green coffee extracts and tea, is known for its antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension, and CNS stimulatory effects. It also modulates lipid metabolism and glucose in metabolic disorders, highlighting its potential in treating hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Chlorogenic Acid: Nutraceutical and Food Additive
Chlorogenic acid serves dual roles as a nutraceutical for metabolic syndrome treatment and as a food additive. Its health-promoting properties include antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. Additionally, its antimicrobial properties against various organisms make it an attractive natural molecule for food preservation, highlighting its potential as a dietary supplement and in functional foods (Santana-Gálvez et al., 2017).
Phosphonic Acid: Applications
Phosphonic acid's structural analogy to the phosphate moiety lends itself to various applications, including drug and pro-drug formulations, bone targeting, and the design of supramolecular materials. Its bioactive properties and role in surface functionalization and medical imaging underscore its importance across chemistry, biology, and physics (Sevrain et al., 2017).
Caffeic Acid: Anti-cancer and Anti-inflammatory Potential
Caffeic acid and its derivatives exhibit significant antioxidant, anticancer, and anti-inflammatory activities. Its protective effects against Alzheimer's disease and its role as a colon cancer chemopreventive agent have been extensively studied. These properties make caffeic acid a promising candidate for developing new therapeutic agents (Habtemariam, 2017).
Novel Salicylic Acid Derivative
A novel salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has shown potential as an alternative compound to acetylsalicylic acid, with preliminary assessments indicating promising COX-2 specificity, toxicity profile, and anti-inflammatory and antiplatelet activities. This highlights the derivative's potential for new drug development (Tjahjono et al., 2022).
Safety and Hazards
Propiedades
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)-3-cyclohexylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClO3/c1-20-15-8-7-12(9-14(15)17)13(10-16(18)19)11-5-3-2-4-6-11/h7-9,11,13H,2-6,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKWHIHJCAQKRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)O)C2CCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-4-methoxyphenyl)-3-cyclohexylpropanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide](/img/structure/B2760848.png)
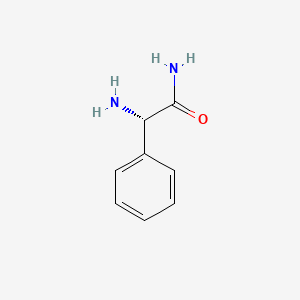
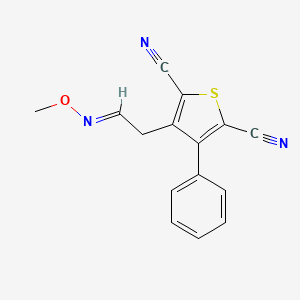
![4,7-Dimethyl-2-[(4-methylphenyl)methyl]-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2760854.png)
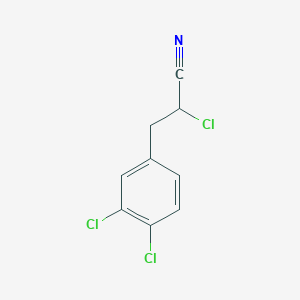
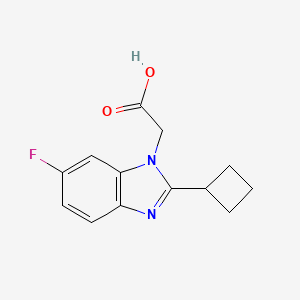
![2,6-dichloro-N-[(4-fluorophenyl)(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2760858.png)
![3-[(7-Chloro-3,4-dihydro-1H-pyrazino[1,2-a]indol-2-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2760860.png)
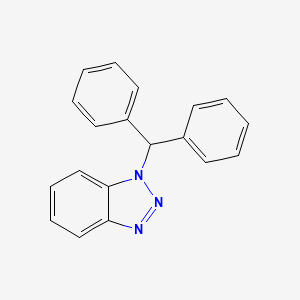
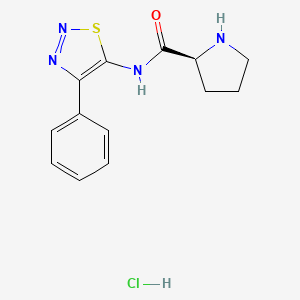
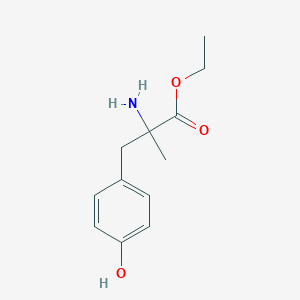
![Imidazo[1,2-a]pyridin-2-ylmethanesulfonyl fluoride](/img/structure/B2760864.png)
![2-amino-3-(3,4-dimethoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2760868.png)
![2-[1-(Dimethylamino)-3-(3-toluidino)-2-propenylidene]malononitrile](/img/structure/B2760869.png)